

Technical Support Center: Interpreting Conflicting Data from MK-2461 Studies

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Compound of Interest		
Compound Name:	MK-2461	
Cat. No.:	B612127	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting data from studies on **MK-2461**. It is crucial to note that "**MK-2461**" has been used to designate at least two distinct investigational drugs:

- Tecovirimat (TPOXX, ST-246): An antiviral agent investigated for the treatment of mpox (formerly monkeypox).
- MK-2461 (c-Met Inhibitor): A multi-targeted kinase inhibitor primarily investigated for its
 potential in cancer therapy.

This guide is structured to address the specific data conflicts and technical questions related to each of these compounds separately.

Section 1: Tecovirimat (also known as MK-2461, TPOXX, ST-246) for Mpox

Recent studies on Tecovirimat for the treatment of mpox have presented seemingly contradictory findings, particularly when comparing results from observational studies to those from randomized controlled trials (RCTs). This section aims to clarify these discrepancies.

Frequently Asked Questions (FAQs)

Troubleshooting & Optimization





Q1: Why do some studies suggest Tecovirimat is effective against mpox, while recent large clinical trials show no significant efficacy?

A1: The discrepancy arises primarily from differences in study design. Early data came from observational studies and case reports where all patients received Tecovirimat. These studies suggested a potential benefit in symptom resolution. However, these studies lacked a control group (placebo), making it difficult to determine if the observed recovery was due to the drug or the natural course of the disease.

Recent, more definitive data from two large Randomized Controlled Trials (RCTs), STOMP and PALM007, showed that while Tecovirimat is safe, it did not significantly reduce the time to lesion resolution in patients with mild-to-moderate mpox compared to a placebo[1][2][3]. It is important to note that in these trials, lesions in both the Tecovirimat and placebo groups healed faster than initially expected[4].

Q2: Is Tecovirimat still a viable treatment option for any mpox patients?

A2: The role of Tecovirimat in treating mpox is still under evaluation, particularly for specific patient populations. The STOMP and PALM007 trials focused on patients who did not have severe disease[1]. The findings from these trials suggest that most patients with non-severe mpox will recover with supportive care and pain management alone[1].

However, the efficacy of Tecovirimat in patients with severe disease, who are severely immunocompromised (e.g., those with advanced HIV), has not been determined and requires further clinical investigation[1][5]. Tecovirimat remains available for certain eligible patients under an expanded access Investigational New Drug (EA-IND) protocol from the CDC[1].

Q3: What is known about resistance to Tecovirimat?

A3: Tecovirimat resistance is an emerging concern. Resistance can develop due to mutations in the MPXV F13L gene, which encodes the drug's target[5]. While the frequency of resistant viruses is currently considered low (less than 1% of treated patients), it has been observed, particularly in severely immunocompromised patients who have undergone multiple or prolonged courses of treatment[5][6]. More recently, clusters of tecovirimat-resistant mpox have been identified in individuals who had not previously received the drug, indicating transmission of the resistant variant[7][8].



Data Summary Tables

Table 1: Comparison of Key Clinical Trial Outcomes for Tecovirimat in Mpox

Study	Design	Patient Population	Key Efficacy Finding	Safety Finding	Citation
Observational Study (UC Davis Health)	Observational	25 patients with confirmed mpox	92% of patients had healed and were painfree by day 21.	Generally well- tolerated; common adverse events were fatigue, headache, and nausea.	[9]
STOMP (NCT055349 84)	Randomized, Placebo- Controlled Trial	Adults with mild to moderate clade II mpox	No significant reduction in time to lesion resolution compared to placebo.	No safety concerns associated with tecovirimat.	[1][2]
PALM007 (NCT055590 99)	Randomized, Placebo- Controlled Trial	Adults and children with clade I mpox	Did not significantly outperform placebo in lesion resolution.	Tecovirimat was found to be safe.	[1][4]

Experimental Protocols

Protocol: Tecovirimat Administration in the STOMP Trial

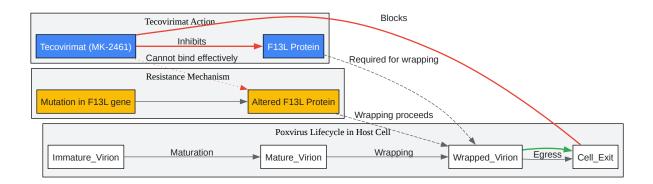
• Drug: Tecovirimat (TPOXX)

• Dosage: Oral, based on body weight, administered every 12 hours for 14 days.



- Control: Placebo administered on the same schedule.
- Inclusion Criteria: Non-pregnant, non-lactating adults with clade IIb mpox who did not have severe immunocompromise or severe monkeypox.
- Primary Endpoint: Time to resolution of all mpox lesions.

Visualizations



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Caption: Tecovirimat mechanism of action and the development of resistance.

Section 2: MK-2461 (c-Met Inhibitor) for Cancer Therapy

The investigational drug **MK-2461** is a potent, ATP-competitive, multi-targeted kinase inhibitor that preferentially targets activated c-Met. The data from preclinical studies on this compound appear to be largely consistent. This section provides a technical overview for researchers working with this or similar molecules.



Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the c-Met inhibitor MK-2461?

A1: **MK-2461** is a selective small-molecule inhibitor of the proto-oncogene c-Met[10]. It functions as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of c-Met[11]. A key characteristic of **MK-2461** is that it preferentially binds to the activated (phosphorylated) form of c-Met[11]. This binding inhibits the tyrosine kinase activity of c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival[11].

Q2: Does MK-2461 inhibit other kinases besides c-Met?

A2: Yes, **MK-2461** is a multi-targeted kinase inhibitor. While it is highly potent against c-Met, it also shows significant inhibitory activity against other receptor tyrosine kinases, including FGFR1/2/3, PDGFR, Ron, KDR, TrkA/B, and Flt1/4[11][12][13]. This multi-targeted nature should be considered when designing experiments and interpreting results.

Q3: How does **MK-2461**'s inhibition of the c-Met activation loop differ from its effect on other phosphorylation sites?

A3: **MK-2461** exhibits differential inhibitory effects on various phosphorylation sites within c-Met. It is highly potent in suppressing the phosphorylation of the juxtamembrane domain and the C-terminal docking site of c-Met. However, it is several hundredfold less potent as an inhibitor of c-Met autophosphorylation at the kinase activation loop[11][14]. This suggests that **MK-2461** primarily inhibits c-Met signaling after the initial activation step.

Data Summary Tables

Table 2: In Vitro IC50 Values for MK-2461 Against Various Kinases



Kinase Target	IC50 (nM)	Comments	Citation
c-Met (wild-type)	0.4 - 2.5	Highly potent	[12][13]
c-Met (mutants)	0.4 - 1.5	Potent against various oncogenic mutants	[12][13]
Ron	7	Potent	[13]
Flt1	10	Potent	[13]
FGFR1	65	Significant activity	[12]
FGFR2	39	Significant activity	[12]
FGFR3	50	Significant activity	[12]
KDR	44	Significant activity	[12]
TrkA	46	Significant activity	[12]
TrkB	61	Significant activity	[12]

Table 3: In Vivo Antitumor Activity of MK-2461 in a GTL-16 Xenograft Model

Dosage Regimen	Tumor Growth Inhibition (%)	Citation
10 mg/kg (twice daily)	62	[12][15]
50 mg/kg (twice daily)	77	[12][15]
100 mg/kg (twice daily)	75	[12][15]
200 mg/kg (once daily)	90	[12][15]

Experimental Protocols

Protocol: In Vitro c-Met Kinase Assay

- Objective: To determine the IC50 of MK-2461 against c-Met kinase.
- Method: Time-resolved fluorescence resonance energy transfer (TR-FRET) assay.



• Procedure:

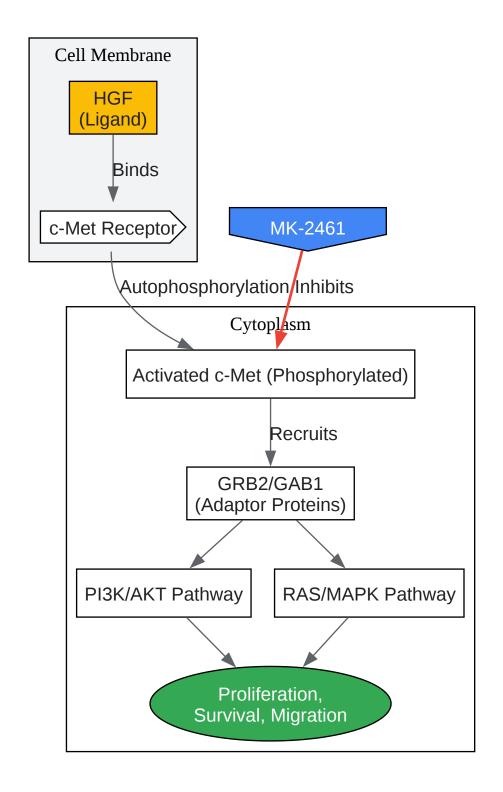
- The c-Met-catalyzed phosphorylation of an N-biotinylated peptide substrate is measured.
- Recombinant human c-Met enzyme is incubated with varying concentrations of MK-2461 in the presence of ATP and the peptide substrate.
- The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.
- The TR-FRET signal is measured, which is proportional to the extent of peptide phosphorylation.
- IC50 values are calculated from the dose-response curve.

Protocol: Murine Tumor Xenograft Efficacy Study

- Objective: To evaluate the in vivo antitumor efficacy of MK-2461.
- Animal Model: Female nude mice.
- Cell Line: Subcutaneous inoculation of GTL-16 human gastric carcinoma cells (which have MET gene amplification).
- Treatment: Once tumors are established, mice are randomized into groups and treated orally with vehicle control or MK-2461 at various doses and schedules.
- Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated c-Met).

Visualizations

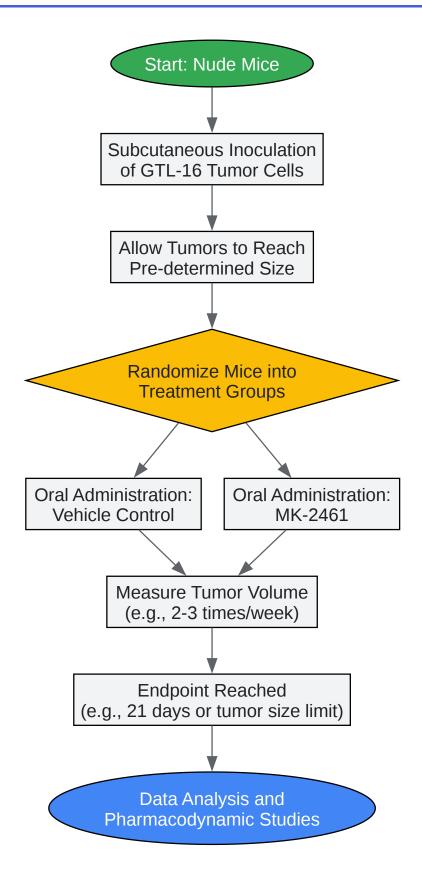




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Caption: Inhibition of the c-Met signaling pathway by MK-2461.





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